REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH2:8]O)=[C:6]([Cl:10])[C:5]([Cl:11])=[CH:4][CH:3]=1.Cl.S(Cl)(Cl)=O.Cl.[CH2:18]([O:20][C:21](=[O:24])[CH2:22][NH2:23])[CH3:19].C(N(CC)CC)C>C(Cl)Cl.C1C=CC=CC=1>[CH2:18]([O:20][C:21](=[O:24])[CH2:22][NH:23][CH2:8][C:7]1[C:2]([NH2:1])=[CH:3][CH:4]=[C:5]([Cl:11])[C:6]=1[Cl:10])[CH3:19] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=C1CO)Cl)Cl
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The finely divided suspension was cooled slightly
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove excess thionyl chloride and hydrogen chloride
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in 250 ml
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
was then extracted with 1N HCl
|
Type
|
WASH
|
Details
|
The extract was washed with CH2Cl2 and ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
(K2CO3) and evaporation there remained 8.3 g (58%) of the title product as a light yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The analytical sample was obtained from Skellysolve B as white needles, mp. 60°-61° C.
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CNCC1=C(C(=CC=C1N)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |